Acutoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

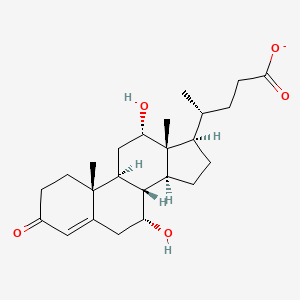

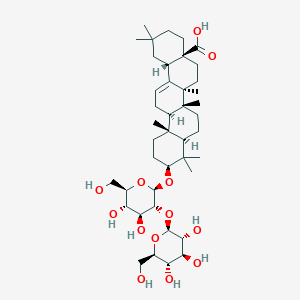

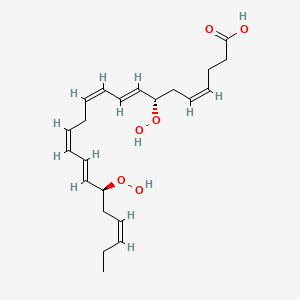

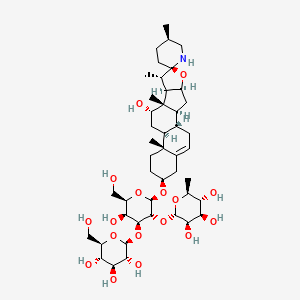

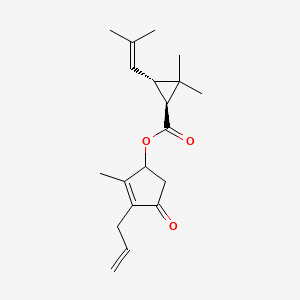

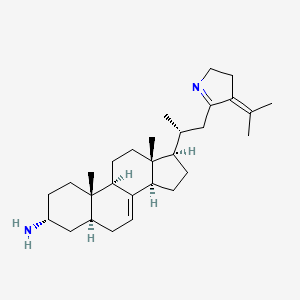

Acutoside A is a pentacyclic triterpenoid that is oleanolic acid substituted by a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl moiety at position O-3. A natural product found in Luffa acutangula and Viola hondoensis. It has a role as a metabolite. It is a disaccharide derivative, a glycoside, a pentacyclic triterpenoid and a monocarboxylic acid. It derives from an oleanolic acid.

科学的研究の応用

Inhibition of MMP-1 Expression

Acutoside A, a triterpenoid saponin isolated from the plant Viola hondoensis, demonstrates potent inhibitory activity against matrix metalloproteinase (MMP)-1. This compound has shown effectiveness in preventing UV-induced changes in MMP-1 expression, indicating its potential application in dermatological conditions and skin aging (Moon, Chung, Lee, & Zee, 2004).

Anti-Inflammatory Properties

Acutoside A has been studied for its anti-inflammatory properties, particularly in the context of acute lung injury. Research has shown that it can significantly decrease lung inflammation and ameliorate histopathological changes in lung tissues, suggesting its application in respiratory diseases and conditions involving pulmonary inflammation (Wang Jing, Chunhua, & Shumin, 2015).

Cytotoxicity Against Cancer Cells

In a study examining the leaves of Lepisanthes rubiginosa, Acutoside A was identified and evaluated for its cytotoxicity against human cancer cell lines. While specific effects on cancer cells were not directly attributed to Acutoside A in this study, its presence in a plant with noted anticancer properties highlights its potential in cancer research (Tran et al., 2020).

Potential in Antifungal Applications

Research has shown that Acutoside A, along with other saponins, exhibits significant antifungal activity. This finding indicates potential applications of Acutoside A in treating fungal infections and in the development of antifungal agents (Barile et al., 2007).

Enhancement of Bioavailability

Studies on the bioavailability of Acutoside A have explored methods for improving its stability and oral uptake through encapsulation techniques. This research is significant in the context of drug delivery systems, suggesting Acutoside A's potential in pharmaceutical applications (Zhou et al., 2018).

特性

分子式 |

C42H68O13 |

|---|---|

分子量 |

781 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C42H68O13/c1-37(2)14-16-42(36(50)51)17-15-40(6)21(22(42)18-37)8-9-26-39(5)12-11-27(38(3,4)25(39)10-13-41(26,40)7)54-35-33(31(48)29(46)24(20-44)53-35)55-34-32(49)30(47)28(45)23(19-43)52-34/h8,22-35,43-49H,9-20H2,1-7H3,(H,50,51)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42-/m0/s1 |

InChIキー |

LEQCLUFJRGKLOA-WLMDKFIXSA-N |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)

![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)

![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)

![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)

![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)